

T4 DNA ligase crystal structure analysis

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An In-depth Technical Guide to the Crystal Structure Analysis of **T4 DNA Ligase**

Introduction

Bacteriophage **T4 DNA ligase** is a pivotal enzyme in molecular biology, essential for DNA replication and repair.[1][2] It catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[3][4][5] This function is critical for joining DNA fragments with either cohesive (sticky) or blunt ends, making it an indispensable tool in gene cloning and other recombinant DNA technologies.[2][6] The determination of its crystal structure has provided profound insights into its catalytic mechanism and its interaction with DNA, paving the way for further functional studies and potential applications in drug development.

This guide provides a comprehensive overview of the crystal structure of **T4 DNA ligase**, detailed experimental protocols for its structural determination, and a summary of the key quantitative data.

Crystal Structure Analysis

The crystal structure of **T4 DNA ligase**, particularly in complex with a DNA intermediate, reveals a multi-domain architecture that completely encircles its DNA substrate.[7][8][9] This structural arrangement is crucial for its function in recognizing and repairing nicks in the DNA backbone.

Overall Structure



The **T4 DNA ligase** is a monomeric enzyme with a molecular weight of approximately 55.3 kDa.[5] Its structure is composed of three distinct domains:

- DNA-Binding Domain (DBD): Located at the N-terminus (residues 1-129), this compact, α -helical domain is primarily responsible for binding to the DNA.[7][8]
- Nucleotidyl-Transferase (NTase) Domain: This domain (residues 133-367) contains the
 active site, including the conserved lysine residue (Lys159) that is crucial for the adenylation
 step in the ligation reaction.[7][8][10] It also features a flexible loop that is responsible for a
 unique mode of interaction with the T4 sliding clamp, gp45.[7][9][11]
- Oligonucleotide-Binding (OB) Fold Domain: Situated at the C-terminus (residues 370-487), this domain contributes to the overall structure that envelops the DNA.[7][8]

These three domains work in concert to encircle the DNA, with a salt bridge between Lys384 in the OB-fold domain and Asp112 in the DBD completing the encirclement.[12] The structure that has been solved represents a snapshot of the ligation reaction just before the final step of nick sealing, with an adenylate group attached to the 5'-terminus of the DNA at the nick.[8]

Quantitative Crystallographic Data

The following table summarizes the data collection and refinement statistics for the crystal structure of **T4 DNA ligase** complexed with a DNA intermediate, as deposited in the Protein Data Bank (PDB).

Parameter	Value	PDB ID
Resolution (Å)	2.75	6DT1
R-Value Work	0.170	6DT1
R-Value Free	0.219	6DT1
Space Group	P 21 21 21	6DT1
Unit Cell Dimensions (Å)	a=95.9, b=134.8, c=159.9	6DT1
Macromolecules	T4 DNA Ligase, DNA	6DT1
Total Structure Weight (kDa)	143.64	6DT1



Data sourced from RCSB PDB entry 6DT1.[7][13]

Experimental Protocols

The determination of the **T4 DNA ligase** crystal structure involved several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction analysis.

Protein Expression and Purification

- Gene Cloning and Expression: The gene for T4 DNA ligase was cloned into an expression vector. For functional characterization studies, histidine-tagged versions of the protein and its mutants were created.[14]
- Protein Over-expression: The recombinant protein was over-expressed in Escherichia coli.
 Expression was induced with 2 mM IPTG for 5 hours at 37°C.[14]
- Cell Lysis and Purification:
 - Cells were harvested by centrifugation and resuspended in a lysis buffer (50 mM phosphate, pH 8.0, 300 mM NaCl) containing protease inhibitors and lysozyme.[14]
 - The resuspended cells were lysed by sonication and then centrifuged to remove cell debris.[14]
 - The supernatant containing the His-tagged protein was then purified using affinity chromatography.[14]

Crystallization

The **T4 DNA ligase**-DNA complex was crystallized using the hanging-drop vapor diffusion method.[8]

Complex Assembly: The purified T4 DNA ligase was mixed with an equimolar amount of a nicked double-stranded DNA substrate. The final protein concentration was approximately 12 mg/ml in a buffer containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM ATP, 10 mM DTT, 0.1 M NaCl, and 5% glycerol. The mixture was incubated at room temperature for 15 minutes.[8]



- Crystallization Conditions: The T4 DNA ligase-DNA complex was crystallized by mixing 1 μl
 of the complex with 1 μl of a reservoir solution containing 0.1 M ammonium acetate and 17%
 polyethylene glycol (PEG) 10,000.[8]
- Crystal Harvesting: Crystals were transferred to the reservoir solution supplemented with 25% glycerol and then flash-cooled in liquid nitrogen for data collection.[8]

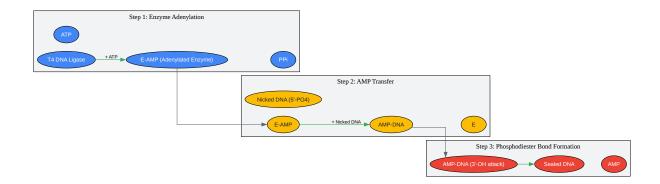
Data Collection and Structure Determination

- X-ray Diffraction Data Collection: X-ray diffraction data were collected at a synchrotron source. The data were integrated and scaled using software packages such as HKL2000 or XDS.[8]
- Structure Solution: The structure of the T4 DNA ligase-DNA complex was solved by
 molecular replacement using the structures of the T4 DNA ligase N-terminal domain and the
 Chlorella virus ligase-DNA complex as search models.[8]
- Structure Refinement: The model was refined using software such as PHENIX. The final refined model of the **T4 DNA ligase**-DNA complex includes the entire 21 bp DNA and the ligase polypeptide from residue 1 to 487, with the exception of a disordered loop.[12]

Visualizations Mechanism of T4 DNA Ligase Action

The ligation reaction catalyzed by **T4 DNA ligase** proceeds through a three-step mechanism. [1][14]





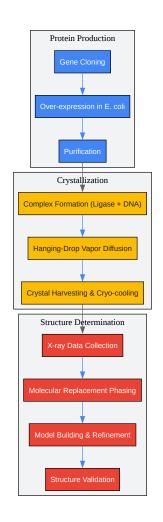
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Caption: The three-step catalytic mechanism of **T4 DNA ligase**.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow used to determine the crystal structure of **T4 DNA ligase**.





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Caption: Experimental workflow for **T4 DNA ligase** crystallography.

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